Perhydrofluoranthene

Description

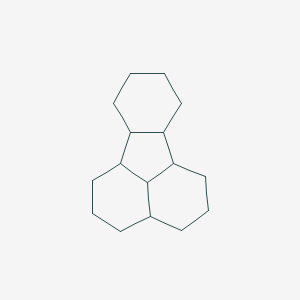

Structure

2D Structure

3D Structure

Properties

CAS No. |

16832-35-2 |

|---|---|

Molecular Formula |

C16H26 |

Molecular Weight |

218.38 g/mol |

IUPAC Name |

1,2,3,3a,4,5,6,6a,6b,7,8,9,10,10a,10b,10c-hexadecahydrofluoranthene |

InChI |

InChI=1S/C16H26/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h11-16H,1-10H2 |

InChI Key |

FEBHUAJIEVOXIJ-UHFFFAOYSA-N |

SMILES |

C1CCC2C(C1)C3CCCC4C3C2CCC4 |

Canonical SMILES |

C1CCC2C(C1)C3CCCC4C3C2CCC4 |

Other CAS No. |

16832-35-2 |

Synonyms |

Hexadecahydrofluoranthene |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Perhydrofluoranthene and Its Structural Analogs

Catalytic Hydrogenation Strategies for Perhydrofluoranthene Synthesis

Catalytic hydrogenation is the most direct and widely studied method for the saturation of aromatic compounds. The complete hydrogenation of a stable polycyclic system like fluoranthene (B47539) to this compound is a challenging transformation that necessitates robust catalytic systems and often forcing reaction conditions.

Heterogeneous catalysts are central to the perhydrogenation of PAHs due to their high thermal stability, ease of separation from the reaction mixture, and recyclability. Research into the hydrogenation of fluoranthene has identified several effective catalyst systems, typically requiring high temperatures and pressures to achieve full saturation.

Studies have demonstrated that presulfided bimetallic catalysts are particularly effective. For instance, a presulfided NiW/Al₂O₃ catalyst has been used for fluoranthene hydrogenation, while a presulfided NiMo/zeolite-Y catalyst was found to be active for both hydrogenation and subsequent hydrocracking. researchgate.net These reactions are typically conducted in a temperature range of 310 to 380°C and at pressures around 153 atm. researchgate.netuib.no The acidic zeolite support in the NiMo catalyst also introduces hydrocracking functionality, which can lead to ring-opening byproducts. researchgate.net

Palladium supported on gamma-alumina (Pd/γ-Al₂O₃) has also been investigated. In continuous hydrogenation experiments using supercritical carbon dioxide as a medium, complete perhydrogenation of PAHs like chrysene (B1668918) and benzo[a]pyrene (B130552) was achieved at temperatures between 90-150°C. researchgate.net However, under similar conditions, the hydrogenation of fluoranthene was found to be less efficient, indicating its higher resistance to saturation compared to other PAHs. researchgate.net Other systems, such as reduced nickel and sulfided nickel-molybdenum (B8610338) catalysts, have also been employed for the hydrogenation of coal tar fractions rich in fluoranthene. uah.es

| Catalyst System | Support | Temperature (°C) | Pressure (atm) | Key Findings | Reference(s) |

| NiW/Al₂O₃ (presulfided) | Alumina | 310-380 | 153 | Active for hydrogenation. | uib.no, researchgate.net |

| NiMo/Zeolite-Y (presulfided) | Zeolite-Y | 310-380 | 153 | Active for hydrogenation and hydrocracking. | uib.no, researchgate.net |

| Pd/γ-Al₂O₃ | Alumina | 90-150 | - | Effective for perhydrogenation of some PAHs; less efficient for fluoranthene. | researchgate.net |

| Reduced Ni | - | - | - | Used for hydrogenation of fluoranthene in coal tar fractions. | uah.es |

| Sulfided Ni-Mo | Activated Clay | - | - | Used for hydrogenation of fluoranthene in coal tar fractions. | uah.es |

Homogeneous catalysts, which operate in the same phase as the reactants, can offer high selectivity under milder conditions compared to their heterogeneous counterparts. youtube.com However, their application to the exhaustive hydrogenation of robust PAHs like fluoranthene is less common, partly due to the difficulty in catalyst recovery and their potential instability under the harsh conditions required for full saturation.

While specific examples of soluble molecular catalysts for fluoranthene perhydrogenation are scarce in the literature, research on rhodium-catalyzed asymmetric hydrogenation demonstrates their power in the synthesis of complex chiral molecules. rsc.org A significant area of development is the use of metal nanoparticles, which occupy a space between homogeneous and heterogeneous catalysis. researchgate.net These materials combine the high surface area and reactivity of nanoparticles with the solubility and selectivity control offered by stabilizing ligands. researchgate.net For example, ruthenium nanoparticles have been explored for their performance in arene and polyarene hydrogenation reactions. researchgate.net The development of highly active and stable homogeneous catalysts capable of withstanding the conditions needed for perhydrogenation remains an active area of research.

The perhydrogenation of fluoranthene does not occur in a single step but proceeds through a sequence of partially hydrogenated intermediates. Mechanistic studies, including those on related fluorene (B118485) systems, indicate that the process involves the sequential saturation of the individual aromatic rings. acs.orgacs.org

For fluoranthene, the hydrogenation pathway is considered unique. acs.org The initial steps involve the reduction of one of the rings. Electrochemical studies and catalytic experiments have identified 1,2,3,10b-tetrahydrofluoranthene as a key early intermediate. uib.norsc.org This product results from the addition of four hydrogen atoms to the phenanthrene-like portion of the fluoranthene molecule. rsc.org The formation of this tetrahydro derivative is a crucial stage, after which the remaining benzene (B151609) ring and the five-membered ring are subsequently reduced. The complete pathway involves a complex network of reactions leading to various di-, tetra-, hexa-, and decahydro- species before the final, fully saturated this compound is obtained.

Investigations into Homogeneous Catalysis for Selective Hydrogenation

Exploration of Novel Synthetic Routes to this compound Frameworks

Beyond traditional catalytic hydrogenation, other synthetic methodologies are being explored to access the this compound core, including non-catalytic reductions and advanced stereoselective constructions.

Non-catalytic methods provide alternative pathways for the reduction of PAHs without the use of transition metal catalysts. One classic approach is the dissolving metal reduction. For example, the treatment of fluoranthene with sodium metal in ethanol (B145695) has been shown to yield tetrahydrofluoranthene. nih.gov

Electrochemical hydrogenation offers another powerful non-catalytic route. In this method, fluoranthene is reduced at a cathode to form a dianion. rsc.org Subsequent protonation of this highly reactive intermediate with a proton source, such as aqueous hydrochloric acid, cleanly and efficiently produces 1,2,3,10b-tetrahydrofluoranthene. rsc.org This technique allows for the controlled addition of electrons and protons to the aromatic system. Additionally, the use of formic acid as a hydrogen donor in hydrothermal reactions has been proposed as a reduction method that proceeds via a mechanism similar to the Birch reduction. uib.no

The this compound molecule possesses multiple stereogenic centers, meaning it can exist as a large number of stereoisomers (enantiomers and diastereomers). The synthesis of a single, specific stereoisomer is a formidable challenge that requires a stereoselective approach, where one isomer is preferentially formed over all others. libguides.commsu.edu Asymmetric hydrogenation, which uses a chiral catalyst to induce stereoselectivity, is a primary strategy for producing enantiomerically pure compounds. wikipedia.org

While a direct, stereoselective synthesis of a specific this compound isomer is not widely reported, research on structurally related systems provides a blueprint for how such a synthesis could be designed. For instance, a highly stereoselective synthesis of the decahydrofluorene core, which represents a significant portion of the this compound skeleton, has been accomplished. nih.gov The key step in this synthesis was a highly diastereoselective intramolecular Diels-Alder cyclization of a carefully designed chiral precursor. nih.gov This strategy allows for the precise establishment of multiple stereocenters in a single reaction. Applying such a principle, one could envision a synthetic route to this compound that involves the construction of a complex, chiral precursor containing unsaturated bonds, followed by a stereocontrolled cyclization and subsequent reduction steps to yield a single stereoisomer of the final saturated product.

Non-Catalytic Approaches for Saturating Polycyclic Aromatic Hydrocarbon Precursors

Preparation and Derivatization of this compound Analogs

The synthesis of this compound and its derivatives presents unique challenges due to its complex, fully saturated polycyclic structure. While the parent this compound can be obtained through the exhaustive catalytic hydrogenation of fluoranthene, the synthesis of its functionalized analogs requires specialized and often rigorous methodologies. gla.ac.ukugr.es This section explores advanced synthetic strategies for preparing perfluorinated, oxygenated, nitrogen-containing, and sulfur-containing derivatives of this compound, as well as methods for introducing functional groups and side chains.

Synthesis of Perfluorinated this compound (F-Perhydrofluoranthene)

Perfluorinated hydrocarbons are noted for their exceptional chemical inertness and unique physical properties. The synthesis of perfluorothis compound (B1218142), a fully fluorinated version of this compound, is a testament to the aggressive fluorination techniques required to replace all hydrogen atoms with fluorine.

The primary method for synthesizing perfluorothis compound involves the high-temperature fluorination of fluoranthene using high-valency metal fluorides. rsc.org Cobalt trifluoride (CoF₃) is a common reagent for such exhaustive fluorinations. researchgate.net

Reaction Scheme: C₁₆H₁₀ (Fluoranthene) + CoF₃ → C₁₆F₂₆ (Perfluorothis compound)

In this process, fluoranthene vapor is passed over a heated bed of cobalt trifluoride. The CoF₃ acts as a fluorine source, being reduced to CoF₂ in the process. The reaction is highly exothermic and requires careful temperature control to prevent fragmentation of the carbon skeleton. A similar process can be employed using potassium tetrafluorocobaltate(III) (KCoF₄). rsc.org The resulting perfluorothis compound is a dense, chemically resistant fluid. smolecule.com

Following the fluorination, a defluorination step over iron(II) oxide can yield decafluorofluoranthene, an aromatic fluorocarbon. rsc.org

Table 1: Synthesis of Perfluorothis compound

| Precursor | Reagent | Product | Key Conditions | Reference(s) |

|---|---|---|---|---|

| Fluoranthene | Cobalt trifluoride (CoF₃) | Perfluorothis compound (C₁₆F₂₆) | High temperature, gas-phase reaction | researchgate.net, rsc.org |

Generation of Hydroxylated and Other Oxygenated this compound Derivatives

The introduction of oxygen-containing functional groups, such as hydroxyl groups, into the saturated framework of this compound is not widely documented. However, analogous reactions with other saturated polycyclic hydrocarbons, such as decalin, provide a basis for potential synthetic routes.

One plausible approach is the direct oxidation of this compound. For instance, the oxygenation of decalin is known to yield a tertiary hydroperoxide, which can then be further transformed. wikipedia.org A similar free-radical-mediated oxidation of this compound could potentially introduce a hydroperoxy group, which could then be reduced to the corresponding alcohol.

Another potential route involves the use of engineered enzymes. Cytochrome P450 enzymes have been shown to hydroxylate non-activated C-H bonds in a variety of substrates, including polycyclic aromatic hydrocarbons. unito.it While this has been primarily demonstrated on aromatic systems, engineered variants of enzymes like P450 BM3 could potentially be developed to act on saturated frameworks like this compound.

The synthesis of more complex oxygenated derivatives, such as polyhydroxylated analogs, could be envisioned through multi-step sequences. Methodologies developed for the synthesis of polyhydroxylated decalins, which often start from functionalized cyclohexenone derivatives and involve steps like Michael additions, aldol (B89426) reactions, and dihydroxylations, could in principle be adapted to build up a this compound skeleton with pre-installed oxygen functionality. beilstein-journals.org

Synthesis of Nitrogen- or Sulfur-Containing Heterocyclic this compound Derivatives

The synthesis of heterocyclic analogs of this compound where one or more carbon atoms are replaced by nitrogen or sulfur represents a significant synthetic challenge. There is a lack of specific literature for these derivatives, but general strategies for the synthesis of nitrogen- and sulfur-containing polycyclic compounds can be considered.

For nitrogen-containing derivatives, one could envision a strategy starting from a nitrogen-containing aromatic precursor that is then subjected to exhaustive hydrogenation. However, this is often complicated by the hydrogenolysis of C-N bonds under harsh reduction conditions. More sophisticated methods often involve the construction of the nitrogen-containing ring system through cyclization reactions. Recent advances in the synthesis of saturated annulated nitrogen-containing polycyclic compounds highlight the use of cycloaddition, multicomponent cyclocondensation, and intramolecular cyclization reactions. nih.gov For example, a strategy could involve the synthesis of a fluoranthene derivative with a suitable precursor to a nitrogen-containing ring, which is then cyclized and subsequently hydrogenated.

For sulfur-containing analogs, one might consider the synthesis of a thiophene-annulated aromatic system, followed by complete hydrogenation. The synthesis of sulfur-containing polycyclic aromatic hydrocarbons is an active area of research, with methods such as palladium-catalyzed C-H bond arylations being developed to construct these frameworks. nih.gov The subsequent reduction of both the carbocyclic and heterocyclic rings would be required to yield a sulfur-containing this compound analog.

Advanced Methods for Functionalization and Side-Chain Introduction

The introduction of functional groups or alkyl side chains onto the this compound skeleton is challenging due to the chemical inertness of the saturated hydrocarbon framework. Advanced C-H functionalization techniques would likely be required.

The introduction of alkyl side chains onto saturated carbocycles can sometimes be achieved through Friedel-Crafts-type reactions, although these are typically applied to aromatic systems. For saturated systems, radical-based alkylation methods might be more suitable. rsc.org For example, the reaction of this compound with a source of alkyl radicals could potentially lead to alkylated derivatives.

Drawing parallels from the chemistry of decalin, the preparation of monoalkyl derivatives has been achieved through the reaction of chlorodecalins with Grignard reagents. cdnsciencepub.com This suggests a two-step approach for this compound: selective halogenation followed by coupling with an organometallic reagent. However, controlling the regioselectivity of the initial halogenation on a complex molecule like this compound would be a significant hurdle.

In the context of polymers and materials science, a side chain is a hydrocarbon branch attached to a larger backbone. wikipedia.org By analogy, attaching oligomeric or polymeric chains to the this compound core could be a route to novel materials, though this would first require the successful monofunctionalization of the this compound skeleton.

Sophisticated Analytical and Spectroscopic Characterization Techniques for Perhydrofluoranthene

Advanced Chromatographic Separation and Detection Methods for Perhydrofluoranthene and its Derivatives

Chromatographic techniques are fundamental for isolating this compound from complex mixtures, such as petroleum products or environmental samples. The choice of method depends on the sample matrix, required sensitivity, and the specific analytical goal.

Capillary Gas Chromatography Coupled with Mass Spectrometry (GC/MS) for Complex Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it well-suited for this compound. rsc.org The gas chromatograph separates individual components from a mixture based on their boiling points and interactions with the stationary phase of the capillary column. rsc.orgchemicalbook.com Following separation, the mass spectrometer ionizes the eluted compounds, separating the resulting fragments based on their mass-to-charge ratio to provide both qualitative and quantitative data. rsc.org

For the analysis of complex hydrocarbon mixtures containing this compound, a high-resolution capillary column is essential. Columns with a stationary phase that can resolve complex isomers, such as those with a high phenyl content (e.g., 5% diphenyl), are often employed for analyzing polycyclic aromatic hydrocarbons (PAHs) and would be appropriate for their saturated analogues. researchgate.net The analysis of PAHs in herbal medicines and other complex matrices has been successfully performed using GC coupled with tandem mass spectrometry (GC-MS/MS), a technique that offers enhanced selectivity and sensitivity, which would be equally effective for this compound. rsc.org

Below is a table outlining typical GC-MS parameters applicable for the analysis of this compound.

Table 1: Typical GC-MS Parameters for this compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| GC System | ||

| Column | Rxi-PAH (60 m x 0.25 mm, 0.10 µm film) or similar | Provides high-resolution separation of complex hydrocarbon isomers. hmdb.ca |

| Injection Mode | Splitless (1-2 µL) | Maximizes the transfer of analyte to the column for trace analysis. hmdb.ca |

| Inlet Temperature | 275-300 °C | Ensures rapid volatilization of the high-boiling point analyte. hmdb.ca |

| Carrier Gas | Helium or Hydrogen at constant flow (e.g., 1-2 mL/min) | Transports the analyte through the column. rsc.orghmdb.ca |

| Oven Program | Initial 80°C (hold 1 min), ramp to 350°C at 3-11.5°C/min, hold | Separates compounds based on boiling point; tailored to resolve high-boiling hydrocarbons. hmdb.ca |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust method creating reproducible fragmentation patterns for library matching. |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan is used for identification of unknowns, while SIM provides higher sensitivity for target analytes. rsc.org |

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., Fluorescence, Diode Array)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a liquid mixture. carlroth.comwisc.eduhmdb.ca It is particularly advantageous for analytes that are not sufficiently volatile for GC or are thermally unstable. hmdb.ca For hydrocarbons like this compound, reversed-phase HPLC is the most common approach, where a non-polar stationary phase (like C18) is used with a polar mobile phase. hmdb.ca

The separation relies on the differential partitioning of analytes between the stationary and mobile phases. hmdb.ca Advanced detectors enhance the utility of HPLC for complex samples:

Diode Array Detector (DAD): A DAD acquires the UV-visible spectrum for each point in the chromatogram. While this compound itself lacks significant chromophores for high-sensitivity UV detection, this detector is invaluable for monitoring the removal of unsaturated, aromatic impurities during sample cleanup or analysis. researchgate.netrsc.org

Fluorescence Detector (FLD): A fluorescence detector offers exceptional sensitivity and selectivity for compounds that fluoresce. The parent compound, fluoranthene (B47539), is highly fluorescent. This compound, being fully saturated, does not fluoresce. However, FLD is critical in verifying the complete hydrogenation of fluoranthene to this compound by confirming the absence of the fluorescent starting material. researchgate.netchemicalbook.com

The combination of HPLC with these detectors is standard for the analysis of the 16 EPA priority pollutant PAHs, which includes fluoranthene. chemicalbook.com

Table 2: Typical HPLC Parameters for Analysis of this compound and Related Compounds

| Parameter | Setting | Purpose |

|---|---|---|

| HPLC System | ||

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) | Separates non-polar compounds based on hydrophobicity. lcms.cz |

| Mobile Phase | Gradient of Acetonitrile and Water | A gradient elution is used to effectively separate a mixture of compounds with a wide range of polarities. chemicalbook.com |

| Flow Rate | 1.0 - 1.5 mL/min | Standard flow for analytical scale columns. wisc.educhemicalbook.com |

| Column Temperature | 30 - 40 °C | Controls retention time reproducibility and can improve peak shape. wisc.edulcms.cz |

| Detection | ||

| Diode Array (DAD) | 254 nm | General wavelength for detecting aromatic compounds (impurities). researchgate.netchemicalbook.com |

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Level Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (sub-2 µm), which operate at higher pressures to achieve faster separations and greater resolution compared to traditional HPLC. lcms.cz When coupled with tandem mass spectrometry (MS/MS), UHPLC-MS/MS becomes an exceptionally sensitive and selective technique for trace-level analysis in highly complex matrices. nmrdb.orgcareerendeavour.com This method is widely applied for detecting contaminants like PAHs in food and environmental samples. nmrdb.orgnih.gov

For this compound, which is non-polar and lacks easily ionizable functional groups, atmospheric pressure chemical ionization (APCI) can be a more effective ionization source than electrospray ionization (ESI). careerendeavour.com APCI is better suited for analyzing less polar compounds. careerendeavour.com The use of MS/MS, often with a triple quadrupole mass spectrometer, allows for selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This process drastically reduces background noise and enhances sensitivity, making it ideal for quantifying this compound at parts-per-billion (ppb) or lower levels. nmrdb.orgpitt.edu

Methodologies for Extraction and Sample Preparation from Complex Matrices

Effective sample preparation is crucial to isolate this compound from the sample matrix and remove interfering substances before chromatographic analysis. Given the lipophilic nature of this compound, methods developed for PAHs in fatty matrices like edible oils are highly applicable. researchgate.net

Common steps and techniques include:

Liquid-Liquid Extraction (LLE): A conventional method where the analyte is partitioned from the sample solution into an immiscible solvent.

Saponification: This process involves hydrolyzing fats (triglycerides) with a strong base. It is a key step for removing the bulk lipid matrix when analyzing oils and fats, allowing the non-saponifiable hydrocarbons like this compound to be extracted with a non-polar solvent.

Solid-Phase Extraction (SPE): SPE is a widely used cleanup technique that separates compounds based on their physical and chemical properties. hmdb.ca For this compound, a multi-step SPE process might be used:

An initial cleanup on silica (B1680970) or Florisil cartridges can remove polar interferences.

A C18 (reversed-phase) cartridge can then be used to retain the non-polar this compound while more polar compounds are washed away. The target analyte is then eluted with a strong non-polar solvent.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, the QuEChERS method has been successfully adapted for PAHs in various foodstuffs. hmdb.canih.gov A typical QuEChERS workflow involves an initial extraction with a solvent like hexane/acetone, followed by a "salting-out" step to induce phase separation. A subsequent cleanup step, known as dispersive SPE (dSPE), uses a combination of sorbents to remove specific interferences like lipids and pigments. hmdb.canih.gov

State-of-the-Art Spectroscopic Characterization of this compound and its Chemical Transformations

Spectroscopic techniques provide detailed information about a molecule's structure and bonding. For a complex saturated structure like this compound, Nuclear Magnetic Resonance (NMR) is the most powerful tool for complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. It operates by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), within a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, providing a unique fingerprint of the molecular structure.

Although specific experimental NMR data for this compound is not widely published, the application of standard NMR techniques would unambiguously confirm its structure.

¹H NMR: A proton NMR spectrum provides information on the number of different types of protons and their connectivity. The this compound molecule (C₁₆H₂₈) has several non-equivalent protons due to its complex three-dimensional cage-like structure. The signals would appear in the upfield region of the spectrum (typically 0.5-2.5 ppm), characteristic of protons on sp³-hybridized carbons in saturated ring systems. The integration of the peaks would correspond to the number of protons in each unique environment, and spin-spin coupling patterns (splitting) would reveal adjacent protons.

¹³C NMR: A carbon-13 NMR spectrum shows the number of chemically non-equivalent carbon atoms. Due to the molecule's symmetry, fewer than 16 signals would be expected. All signals would fall in the typical aliphatic region for sp³ carbons (approximately 10-60 ppm). Proton-decoupled ¹³C NMR, the most common type, displays each unique carbon as a single line, simplifying the spectrum for counting the distinct carbon environments.

2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for assembling the full structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations, identifying which protons are adjacent to each other, which is crucial for tracing the connectivity through the fused rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing direct C-H bond information. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, allowing the entire carbon skeleton to be pieced together by linking adjacent fragments.

The combination of these NMR techniques would allow for the complete and unambiguous assignment of every proton and carbon atom in the this compound structure.

Table 3: Illustrative NMR Data expected for this compound

| Technique | Information Provided | Expected Chemical Shift Region (ppm) |

|---|---|---|

| ¹H NMR | Number of unique proton environments, proton-proton connectivity (via splitting) | 0.5 - 2.5 |

| ¹³C NMR | Number of unique carbon environments | 10 - 60 |

| COSY | Correlation between geminal and vicinal protons (H-C-H, H-C-C-H) | F2: 0.5 - 2.5, F1: 0.5 - 2.5 |

| HSQC | Correlation between protons and their directly attached carbons | F2 (¹H): 0.5 - 2.5, F1 (¹³C): 10 - 60 |

| HMBC | Correlation between protons and carbons separated by 2-3 bonds | F2 (¹H): 0.5 - 2.5, F1 (¹³C): 10 - 60 |

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| Fluoranthene |

| Acetonitrile |

| Hexane |

| Acetone |

| Water |

| Florisil |

| Helium |

| Hydrogen |

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy - FTIR, Raman Spectroscopy) for Molecular Fingerprinting

Fourier Transform Infrared (FTIR) Spectroscopy is an absorption technique where a sample absorbs infrared radiation at frequencies corresponding to its molecular vibrations. stellarnet.usgatewayanalytical.com For a vibration to be IR active, it must result in a change in the molecule's dipole moment. edinst.com In the case of this compound, a saturated polycyclic alkane, the FTIR spectrum is dominated by signals corresponding to carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. The C-H stretching and bending vibrations are particularly strong and provide a characteristic signature for saturated hydrocarbons.

Raman Spectroscopy is a light-scattering technique. stellarnet.us When a sample is irradiated with a monochromatic light source (usually a laser), most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). gatewayanalytical.com This frequency shift corresponds to the vibrational energy levels of the molecule. For a vibrational mode to be Raman active, it must cause a change in the molecule's polarizability. edinst.com Raman spectroscopy is particularly sensitive to the homo-nuclear bonds that form the carbon skeleton of this compound, making it ideal for characterizing the C-C framework of the fused ring system. gatewayanalytical.com

Together, FTIR and Raman spectroscopy provide a comprehensive vibrational profile or "fingerprint" that is unique to the specific stereoisomers of this compound present in a sample. This allows for unambiguous identification and differentiation from other hydrocarbons.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Primary Active Technique | Information Provided |

|---|---|---|---|

| C-H Stretching | 2850 - 3000 | FTIR (Strong), Raman (Moderate) | Presence of sp³ C-H bonds |

| CH₂ Bending (Scissoring) | 1440 - 1480 | FTIR (Moderate) | Presence of methylene (B1212753) groups |

| C-H Bending (Rocking/Wagging) | 720 - 1350 | FTIR (Variable) | Conformational details of the aliphatic rings |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Purity Assessment

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule and are particularly useful for analyzing compounds with chromophores and fluorophores, such as conjugated systems. technologynetworks.comwikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. technologynetworks.com This absorption corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. msu.edu Organic compounds with extensive conjugation of double bonds, known as chromophores, exhibit strong absorption in the UV-Vis range. wikipedia.org

This compound, being a fully saturated (perhydrogenated) alkane, lacks π-electrons and the associated π-π* electronic transitions that characterize its aromatic precursor, fluoranthene. msu.edu Consequently, pure this compound is expected to be transparent and show no significant absorbance in the near-UV and visible range (200-800 nm). This characteristic is a key indicator of its electronic structure. However, this very property makes UV-Vis spectroscopy an exceptionally sensitive tool for purity assessment. The presence of any residual aromatic compounds, particularly unreacted fluoranthene, would result in distinct absorption peaks, allowing for their detection and quantification via the Beer-Lambert law. wikipedia.org

Fluorescence Spectroscopy is an emission technique that is complementary to absorption spectroscopy. wikipedia.org It measures the light emitted by a substance after it has absorbed photons. The technique is known for its high sensitivity and is widely used for the analysis of polycyclic aromatic hydrocarbons (PAHs), which are often highly fluorescent. nih.govnasa.govyoutube.com

Similar to its UV-Vis profile, pure this compound is not expected to be fluorescent due to the absence of an aromatic system. Therefore, fluorescence spectroscopy serves as a powerful method for assessing the purity of this compound. The detection of a fluorescence signal would indicate the presence of trace amounts of fluorescent impurities, such as the parent fluoranthene or other PAH contaminants. nih.gov

Table 2: Electronic and Fluorescence Properties of this compound for Purity Assessment

| Spectroscopic Property | Expected Result for Pure this compound | Indication of Impurity (e.g., Fluoranthene) | Analytical Application |

|---|---|---|---|

| UV-Vis Absorption | No significant absorbance above 200 nm | Appearance of absorption bands in the 220-380 nm range | Quantitative assessment of aromatic impurities |

| Fluorescence Emission | No fluorescence | Detection of emission signals when excited with UV light | Highly sensitive detection of trace aromatic contaminants |

Advanced Spectroscopic Techniques in Chemical Research

Beyond vibrational and electronic spectroscopy, a suite of advanced spectroscopic methods is crucial for a complete and unambiguous characterization of this compound. mdpi.comnumberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the detailed molecular structure of organic compounds.

¹H NMR: Provides information about the number, connectivity, and chemical environment of hydrogen atoms. The complex, overlapping signals in the aliphatic region of the ¹H NMR spectrum of this compound can confirm the complete saturation of the molecule.

¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical environment, helping to confirm the carbon framework of the polycyclic system.

19F NMR: While not applicable to this compound itself, it is an invaluable tool for characterizing its fluorinated analogues, such as perfluoro-perhydrofluoranthene (C₁₆F₂₆). studylib.netscribd.com The large chemical shift range of 19F NMR allows for detailed structural analysis of fluorinated compounds. scribd.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a molecule with high accuracy. High-resolution mass spectrometry can confirm the molecular formula of this compound as C₁₆H₂₆. The fragmentation pattern observed in the mass spectrum provides additional structural information, offering insights into the stability of the fused ring system.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can determine the elemental composition and chemical states of atoms near the material's surface. mdpi.com It can be used to verify the purity of a this compound sample by detecting the presence of heteroatoms (like oxygen or nitrogen) that might arise from contamination or degradation. numberanalytics.com

Table 3: Overview of Advanced Spectroscopic Techniques for this compound

| Technique | Information Obtained | Application for this compound |

|---|---|---|

| ¹H and ¹³C NMR | Detailed molecular structure, connectivity of atoms | Unambiguous structural elucidation and confirmation of saturation |

| Mass Spectrometry (MS) | Precise molecular weight and fragmentation pattern | Confirmation of molecular formula (C₁₆H₂₆) and structural integrity |

| 19F NMR | Structural analysis of fluorinated compounds | Characterization of fluorinated analogues (e.g., C₁₆F₂₆) |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states | Assessment of surface purity and detection of heteroatom contamination |

Theoretical and Computational Chemistry of Perhydrofluoranthene Systems

Quantum Chemical Investigations of Perhydrofluoranthene Molecular and Electronic Structure

Quantum chemical methods are essential for accurately describing the electron distribution, geometry, and energy of molecular systems like this compound. These ab initio and density functional approaches allow for the precise calculation of molecular properties that are often difficult to measure experimentally.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for systems the size of this compound. In the context of related LOHC systems, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31g(d,p), are employed to perform geometry optimizations. mdpi.com This process identifies the lowest energy arrangement of atoms, corresponding to the most stable molecular structure.

Once the geometry is optimized, DFT can be used to calculate key energetic properties. These include the total electronic energy, enthalpy, and Gibbs free energy. Such calculations are fundamental for understanding the thermodynamics of chemical reactions involving this compound, for instance, its dehydrogenation to fluoranthene (B47539) in hydrogen storage applications. researchgate.net

Table 1: Example of DFT-Calculated Energetic Properties for a this compound Conformer Note: This table is illustrative and represents typical data obtained from DFT calculations.

| Property | Calculated Value | Units |

|---|---|---|

| Electronic Energy | -625.12345 | Hartrees |

| Enthalpy (298.15 K) | -624.89012 | Hartrees |

| Gibbs Free Energy (298.15 K) | -624.94567 | Hartrees |

| Dipole Moment | 0.05 | Debye |

For predictions requiring higher accuracy, more sophisticated ab initio methods are utilized. While computationally more demanding than DFT, methods like Coupled-Cluster (CC) and composite methods such as the Gaussian-n (Gn) theories provide benchmark-quality results for molecular energies. researchgate.net For example, the G3MP2 method has been effectively used to determine theoretical enthalpies of formation for various LOHC molecules with high precision. mdpi.com This level of theory was selected for its optimal balance of high accuracy in energy calculations and manageable computational expense. mdpi.com

This compound is a flexible molecule with multiple stereoisomers and a complex potential energy surface featuring numerous conformers (rotamers). escholarship.org Identifying the most stable conformers is a critical first step for any meaningful theoretical analysis. mdpi.com

Computational conformational analysis is performed to explore this landscape. Modern approaches utilize tools like the CREST (conformer-rotamer ensemble sampling tool) program, which can employ metadynamics simulations to efficiently sample the conformational space. mdpi.com This procedure generates a wide range of possible structures. These structures are then typically optimized using a less computationally expensive method, such as the semi-empirical GFNn-xTB level of theory, before the most stable candidates are subjected to higher-level DFT or ab initio calculations. mdpi.com The relative energies of these conformers are often very close, within a few kJ·mol⁻¹, making a thorough search essential. mdpi.com

Table 2: Illustrative Relative Energies of this compound Conformers Note: This table is for illustrative purposes. Energies are relative to the most stable conformer found.

| Conformer ID | Method | Relative Energy (kJ/mol) |

|---|---|---|

| PHF-1 | B3LYP/6-31g(d,p) | 0.00 |

| PHF-2 | B3LYP/6-31g(d,p) | 1.75 |

| PHF-3 | B3LYP/6-31g(d,p) | 3.21 |

| PHF-4 | B3LYP/6-31g(d,p) | 4.58 |

High-Level Ab Initio Methods (e.g., Coupled-Cluster) for Accurate Property Prediction

Molecular Modeling and Simulation Approaches for this compound Systems

While quantum mechanics excels at describing individual molecules, molecular modeling and simulation techniques are used to study the behavior of large ensembles of molecules over time. These methods are key to understanding the macroscopic properties and dynamic processes of this compound in condensed phases.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules by solving Newton's equations of motion. ucalgary.ca This technique allows for the investigation of time-dependent phenomena and the calculation of bulk properties. For hydrocarbons like this compound, MD simulations can be used to predict properties such as viscosity and traction coefficients when used as a lubricant base oil. escholarship.org

In the context of LOHC applications, MD simulations, sometimes employing reactive force fields (ReaxFF), can be combined with DFT to investigate complex processes like the catalytic dehydrogenation of the hydrogen carrier on a metal surface. researchgate.net These simulations provide a dynamic picture of how this compound molecules interact with a catalyst, offering insights into reaction mechanisms at the atomic scale. researchgate.net

The bulk physical properties of this compound, such as its boiling point, density, and viscosity, are governed by the nature and strength of its intermolecular interactions. ucalgary.ca These forces, primarily weak van der Waals interactions for a nonpolar hydrocarbon, dictate how molecules pack and move relative to one another in the liquid state.

Computational methods can quantify these interactions. Energy framework analysis, often performed after quantum chemical calculations on molecular pairs or clusters, can decompose the total interaction energy into its constituent parts: electrostatic, polarization, dispersion, and exchange-repulsion. For nonpolar molecules like this compound, dispersion forces are expected to be the dominant attractive component. Understanding these forces is crucial for accurately modeling liquid-phase properties and predicting the behavior of this compound in mixtures or as a solvent. The prediction of viscosity for hydrocarbon mixtures, for example, is strongly dependent on the accurate definition of these intermolecular potential functions. ucalgary.ca

Table 3: Example of Calculated Intermolecular Interaction Energies for a this compound Dimer Note: This table is a representative example of data from an energy framework analysis.

| Interaction Type | Energy (kJ/mol) |

|---|---|

| Electrostatic | -1.5 |

| Polarization | -0.8 |

| Dispersion | -15.2 |

| Exchange-Repulsion | +9.3 |

| Total Interaction Energy | -8.2 |

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Prediction of Reactivity, Reaction Mechanisms, and Spectroscopic Signatures using Computational Methods

The prediction of chemical behavior through computational models is a cornerstone of modern chemical research. nih.govnih.govnih.gov For this compound (C₁₆H₂₆), computational methods allow for the exploration of its potential energy surface, which in turn enables the prediction of stable isomers, the analysis of reaction pathways, and the simulation of various spectroscopic data. researchgate.netconicet.gov.arnih.gov These theoretical investigations are crucial for understanding its properties, for instance, as a potential liquid organic hydrogen carrier (LOHC), where the thermodynamics of hydrogenation and dehydrogenation are of key interest. nih.govnumberanalytics.com

Transition State Theory (TST) is a fundamental concept used to understand and calculate the rates of chemical reactions. numberanalytics.comsci-hub.se It postulates that reactants are in a quasi-equilibrium with a high-energy activated complex, known as the transition state, which then proceeds to form the products. numberanalytics.comsci-hub.se Computational methods, particularly those based on Density Functional Theory (DFT), are employed to locate these transition state structures on the potential energy surface and to calculate their energies. numberanalytics.comresearchgate.net

The analysis of reaction pathways, often performed using Intrinsic Reaction Coordinate (IRC) calculations, maps the minimum energy path connecting reactants, transition states, and products. conicet.gov.ariastate.edu This provides a detailed, step-by-step view of the geometric and energetic changes that occur during a chemical transformation. conicet.gov.ar For a molecule like this compound, this could involve studying its isomerization pathways or its dehydrogenation process. iastate.eduspectroscopyonline.com The computational investigation of reaction mechanisms can elucidate the series of elementary steps involved in a complex reaction, identify reaction intermediates, and determine the rate-determining step. nih.govescholarship.org

The following table illustrates hypothetical energy barriers for different potential reaction pathways of a generic polycyclic hydrocarbon, showcasing the type of data that would be generated in a computational study of this compound.

| Reaction Pathway | Reactant(s) | Transition State (TS) | Product(s) | Calculated Activation Energy (kcal/mol) |

| Isomerization | This compound (Isomer A) | TS_iso | This compound (Isomer B) | 35.2 |

| Dehydrogenation (Step 1) | This compound | TS_dehydro1 | Dihydroprecursor + H₂ | 45.8 |

| Dehydrogenation (Step 2) | Dihydroprecursor | TS_dehydro2 | Tetrahydroprecursor + H₂ | 42.1 |

| C-C Bond Cleavage | This compound | TS_cleavage | Ring-opened product | 85.5 |

Note: The data in this table is illustrative and based on typical values for similar hydrocarbon systems. Specific computational studies on this compound are required to determine the actual values.

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can then be used to validate experimental findings or to aid in the identification of unknown compounds. nepjol.infoarxiv.org The simulation of spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman is a routine application of quantum chemical calculations. nepjol.inforesearchgate.netresearchgate.net

For this compound, with its complex three-dimensional structure and numerous stereoisomers, predicted NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants are particularly useful for structural elucidation. nih.govnih.govmpg.de Computational methods can calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. mpg.de By comparing the calculated spectra for different possible isomers with experimental data, the correct structure can often be assigned with a high degree of confidence. nih.govresearchgate.net

Similarly, IR and Raman spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. nepjol.inforesearchgate.netspectroscopyonline.com These calculations help in assigning the observed vibrational bands to specific molecular motions, such as C-H stretching or C-C bond vibrations. spectroscopyonline.com The comparison between simulated and experimental spectra can confirm the presence of specific functional groups and provide information about the molecule's symmetry and conformation. researchgate.net

Below is a table showing hypothetical calculated spectroscopic data for an isomer of this compound, demonstrating the type of information that can be obtained from computational simulations.

| Spectroscopic Technique | Calculated Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (δ) | 25.4, 28.9, 33.1, 41.5 ppm |

| ¹H NMR | Chemical Shift (δ) | 1.25, 1.48, 1.75, 1.92 ppm |

| ¹H-¹H NMR | Coupling Constant (³J_HH) | 6.8 Hz, 11.2 Hz |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | 2850-2960 (C-H stretch), 1450 (CH₂ bend) |

| Raman Spectroscopy | Vibrational Frequency (cm⁻¹) | 850 (C-C stretch), 1200 (CH wag) |

Note: The data presented in this table is hypothetical and intended to be illustrative. Accurate values would require specific DFT calculations for the various isomers of this compound.

Environmental Occurrence, Fate, and Degradation Research of Perhydrofluoranthene

Environmental Distribution and Occurrence Studies of Perhydrofluoranthene in Various Compartments

The study of this compound in the environment is an emerging field. While extensive data exists for its unsaturated precursor, fluoranthene (B47539), and other PAHs, specific quantitative data for this compound remains sparse. However, by examining the behavior of similar saturated hydrocarbons and the sources of PAHs, we can infer its likely distribution.

Direct measurements of this compound in environmental compartments are not widely reported in the scientific literature. Analytical methods for per- and polyfluoroalkyl substances (PFAS) and PAHs in matrices such as water, soil, and sediment typically involve sophisticated techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comnih.govnih.gov These methods are capable of detecting a wide range of organic compounds at trace levels.

The analysis of this compound would likely follow similar protocols. For instance, solid-phase extraction (SPE) is a common technique for concentrating analytes from water samples before instrumental analysis. mdpi.comnih.gov For soil and sediment, extraction with organic solvents would be necessary to isolate the compound from the solid matrix. Given its non-polar nature, this compound is expected to have low water solubility and a tendency to adsorb to particulate matter, making soil and sediment potential sinks. utk.edu

A study on the toxicity of various compounds to Daphnia magna noted that exposure to this compound showed no effects on the growth of the organism over 96 hours, suggesting its presence in aquatic environments is possible, though likely at low concentrations due to its hydrophobicity. researchgate.net

Table 1: Potential Analytical Approaches for this compound in Environmental Samples

| Environmental Matrix | Potential Extraction Method | Potential Analytical Technique | Key Considerations |

| Water | Solid-Phase Extraction (SPE) | GC-MS, LC-MS/MS | Low expected aqueous concentrations necessitate pre-concentration. |

| Soil/Sediment | Solvent Extraction (e.g., Soxhlet) | GC-MS | Strong sorption to organic matter may require rigorous extraction methods. |

| Air | Adsorption on solid sorbents | Thermal Desorption-GC-MS | Expected to be primarily associated with particulate matter rather than in the gas phase. |

This table is generated based on standard analytical practices for similar compounds and does not represent specific validated methods for this compound.

Specific source apportionment studies for this compound have not been identified. However, its sources can be inferred from the origins of its precursor, fluoranthene, and other PAHs. PAHs are primarily formed from the incomplete combustion of organic materials. iarc.frfrontiersin.org Major anthropogenic sources include vehicular emissions, industrial processes, and the burning of coal and biomass. rsc.org Natural sources like forest fires and volcanic eruptions also contribute to environmental PAH levels. frontiersin.org

This compound can be formed through the hydrogenation of fluoranthene. This process can occur during certain industrial activities or potentially through natural diagenetic processes over long geological timescales. Therefore, potential sources of this compound in the environment could include:

Industrial Hydrogenation Processes: Facilities that utilize catalytic hydrogenation of aromatic compounds may be a direct source.

Fossil Fuels: Crude oil and coal deposits can contain a variety of saturated polycyclic hydrocarbons, including perhydroarenes, formed over geological time. astrobiology.com

Environmental Transformation: While less likely to be a rapid process, the gradual hydrogenation of fluoranthene in anoxic sediments could be a diffuse source.

Source apportionment for PAHs often utilizes receptor models like Positive Matrix Factorization (PMF), which analyzes the chemical profiles of samples to identify contributing sources. rsc.orgcopernicus.orgcopernicus.orgmdpi.com A similar approach could theoretically be applied to this compound if sufficient data on its co-occurrence with other marker compounds were available.

Analysis of this compound in Environmental Samples (e.g., Soil, Sediment, Water, Air)

Biotic Degradation Mechanisms and Microbial Biotransformations of this compound

The biodegradation of this compound, a saturated polycyclic hydrocarbon, is a complex process primarily carried out by a diverse range of microorganisms, including bacteria, fungi, and yeast. nih.gov These organisms utilize hydrocarbons as a source of carbon and energy. frontiersin.org The efficiency of this degradation is influenced by various environmental factors and the specific microbial communities present. nih.gov Mixed microbial populations are often more effective at degrading complex hydrocarbon mixtures than single strains due to their broader enzymatic capabilities. nih.govmdpi.com

Elucidation of Aerobic Biodegradation Pathways in Microorganisms

Aerobic biodegradation, which occurs in the presence of oxygen, is the primary and most studied mechanism for the breakdown of hydrocarbon compounds. enviro.wikisitubiosciences.com The initial step in the aerobic degradation of cycloalkanes like this compound typically involves the introduction of molecular oxygen into the stable hydrocarbon structure by enzymes called oxygenases. enviro.wiki This initial enzymatic attack leads to the formation of cyclic alcohols and ketones. wikipedia.org

For instance, in the degradation of related n-alkylcyclohexanes by Alcanivorax sp., the process begins with the oxidation of the alkyl side chain, followed by β-oxidation. nih.gov This ultimately forms cyclohexanecarboxylic acid, which is then further transformed. nih.gov While the specific metabolites of this compound are not extensively detailed in readily available literature, the general pathway for cycloalkanes involves sequential oxidation. This process increases the polarity of the molecule, making it more susceptible to further enzymatic action and eventual ring cleavage. enviro.wikiresearchgate.net

Investigation of Anaerobic Biotransformation Processes

Anaerobic biotransformation of hydrocarbons occurs in environments devoid of oxygen and generally proceeds at a slower rate than aerobic degradation. enviro.wiki This process is critical in subsurface environments like deep soils, sediments, and aquifers where oxygen is limited. nih.gov Anaerobic degradation can occur under various conditions, including nitrate-reducing, sulfate-reducing, iron-reducing, and methanogenic conditions. nih.govfrontiersin.org

A key mechanism for activating stable hydrocarbons like alkanes and cycloalkanes under anaerobic conditions is "fumarate addition." frontiersin.org In this process, the hydrocarbon is added to fumarate, a common intermediate in cellular metabolism, to form a succinate (B1194679) derivative. frontiersin.org This initial activation step makes the compound more amenable to subsequent degradation steps. Research on various alkanes has identified the formation of corresponding alkylsuccinates, providing evidence for this pathway. frontiersin.org

Studies on related compounds, such as naphthenic acids and other polycyclic aromatic hydrocarbons (PAHs), have shed light on potential anaerobic pathways. For example, the anaerobic biodegradation of 2-methylnaphthalene (B46627) under sulfate-reducing conditions was found to produce 2-naphthoic acid as a major metabolite. researchgate.net In other systems, the anaerobic degradation of aromatic compounds proceeds through the central intermediate benzoyl-coenzyme A (benzoyl-CoA) before ring cleavage. nih.govcdnsciencepub.com While direct evidence for this compound is scarce, it is plausible that its anaerobic degradation follows similar activation and transformation pathways, involving syntrophic cooperation between different microbial groups that break down the complex molecule into simpler compounds like acetate, hydrogen, and carbon dioxide, which are then used by other microorganisms like methanogens. nih.govcdnsciencepub.com

Identification of Microbial Communities Involved in this compound Degradation

A wide array of microorganisms capable of degrading petroleum hydrocarbons has been identified, and these microbes are ubiquitous in nature. frontiersin.org While organisms that specifically degrade this compound are not always explicitly singled out, research on hydrocarbon-contaminated sites reveals microbial communities with the necessary enzymatic machinery to break down complex saturated hydrocarbons.

Bacteria are considered the most active agents in the degradation of petroleum hydrocarbons. nih.gov Several bacterial genera are well-known for their hydrocarbon-degrading capabilities.

Table 1: Bacterial Genera with Hydrocarbon Degradation Capabilities

| Genera | Reference(s) |

|---|---|

| Pseudomonas | nih.gov, frontiersin.org, frontiersin.org, ejournals.eu |

| Acinetobacter | nih.gov, nih.gov, frontiersin.org, ejournals.eu |

| Alcanivorax | nih.gov, nih.gov |

| Bacillus | nih.gov, ejournals.eu, oup.com |

| Rhodococcus | frontiersin.org |

| Mycobacterium | nih.gov, frontiersin.org, scielo.org.mx |

| Gordonia | nih.gov, wikipedia.org |

| Burkholderia | nih.gov, frontiersin.org |

| Stenotrophomonas | frontiersin.org, frontiersin.org |

| Halomonas | frontiersin.org |

| Marinobacter | nih.gov, frontiersin.org |

| Dietzia | nih.gov, frontiersin.org, wikipedia.org |

| Arthrobacter | frontiersin.org, ejournals.eu |

| Corynebacterium | nih.gov, ejournals.eu |

| Flavobacterium | nih.gov |

Fungi and yeasts also play a significant role in the bioremediation of hydrocarbon-contaminated environments. nih.gov Fungi, in particular, can often degrade more complex, high-molecular-weight hydrocarbons that are more resistant to bacterial degradation. scielo.org.mx

Table 2: Fungal and Yeast Genera with Hydrocarbon Degradation Capabilities

| Genera | Type | Reference(s) |

|---|---|---|

| Candida | Yeast | nih.gov |

| Pichia | Yeast | nih.gov |

| Rhodotorula | Yeast | nih.gov |

| Yarrowia | Yeast | nih.gov |

| Acremonium | Fungus | nih.gov |

| Amorphoteca | Fungus | nih.gov |

| Graphium | Fungus | nih.gov |

| Neosartorya | Fungus | nih.gov |

| Talaromyces | Fungus | nih.gov |

| Penicillium | Fungus | researchgate.net |

| Aspergillus | Fungus |

Additionally, some algae, such as Prototheca zopfii, have demonstrated the ability to degrade crude oil components. nih.gov The degradation of complex mixtures like crude oil, which contains compounds like this compound, is most effectively achieved by mixed microbial consortia where different species carry out different steps of the degradation process. mdpi.com

Advanced Research on Functional Applications Derived from Perhydrofluoranthene Chemistry

Investigation of Perhydrofluoranthene as a Liquid Organic Hydrogen Carrier (LOHC)

Liquid Organic Hydrogen Carrier (LOHC) systems are gaining significant attention as a viable solution for the storage and transportation of hydrogen. mdpi.com These systems utilize organic molecules that can be hydrogenated to store hydrogen and dehydrogenated to release it on demand. mdpi.com this compound, a polycyclic aromatic hydrocarbon, is among the compounds being explored for this purpose. mdpi.com The core principle of LOHC technology involves a reversible catalytic process where a hydrogen-lean form (the aromatic compound) is converted to a hydrogen-rich form (the perhydrogenated compound) for storage and transport, and vice-versa for hydrogen release. mdpi.com

Evaluation of Hydrogen Storage Capacity and Release Kinetics

The kinetics of hydrogen release, or dehydrogenation, are crucial for practical applications, as they dictate the rate at which hydrogen can be supplied. The dehydrogenation of LOHCs is an endothermic process, often requiring elevated temperatures and efficient catalysts to achieve practical release rates. mdpi.comkaust.edu.sa For example, the dehydrogenation of perhydro-N-ethylcarbazole has been studied over a supported Pd catalyst, with the process following first-order kinetics. researchgate.net The activation energies for the different stages of its dehydrogenation were found to be 56.3 kJ/mol, 59.2 kJ/mol, and 73.1 kJ/mol, with the final step being the rate-limiting one. researchgate.net Research on other LOHCs like perhydro-dibenzyltoluene indicates that dehydrogenation temperatures can be high, often exceeding 300°C. researchgate.net

Catalytic Dehydrogenation and Hydrogenation Cycle Research for LOHC Systems

The reversibility of the hydrogenation and dehydrogenation cycle is paramount for the economic viability of LOHC systems. This cycle relies heavily on the development of active and stable catalysts. Both homogeneous and heterogeneous catalysts have been investigated for these processes. mdpi.com

For hydrogenation, catalysts are designed to operate efficiently to load the LOHC with hydrogen. For instance, the hydrogenation of phenanthrene (B1679779) to perhydrophenanthrene has been studied using Ni/NiAlOx catalysts. frontiersin.org The hydrogenation of toluene (B28343) to methylcyclohexane (B89554) is another well-studied LOHC system where the process is exothermic, and the heat generated can be recovered. mofa.go.jp

Dehydrogenation, the hydrogen release step, presents a significant challenge due to its endothermic nature and the potential for catalyst deactivation at high temperatures. mofa.go.jphorizon-europe.gouv.fr Noble metal catalysts, particularly those based on platinum and palladium, are often used for dehydrogenation due to their high activity. rsc.orgresearchgate.net For example, Pt-based catalysts have been shown to be effective for the dehydrogenation of dicyclohexylmethanol (B146628) at 250°C. mdpi.com The development of catalysts that can operate at lower temperatures and resist deactivation is a key area of research. horizon-europe.gouv.fr For instance, a single manganese complex has been shown to catalyze both the hydrogenation and dehydrogenation of N-heterocycles under relatively mild conditions. kaust.edu.sa

Thermodynamic and Kinetic Modeling of Hydrogenation/Dehydrogenation Equilibria

Thermodynamic and kinetic modeling are essential tools for understanding and optimizing LOHC systems. mdpi.comnrel.govnih.gov These models help in predicting the optimal operating conditions (temperature and pressure) for both hydrogenation and dehydrogenation reactions and in designing more efficient reactors. researchgate.net

Thermodynamic analysis provides insights into the equilibrium limitations of the reactions. The equilibrium temperature (Teq) is a key parameter that indicates the temperature at which the Gibbs free energy change of the reaction is zero. For dehydrogenation, a lower Teq is desirable to achieve good conversion at milder conditions. mdpi.com

Kinetic modeling focuses on the rates of the hydrogenation and dehydrogenation reactions. nrel.govnih.gov These models are often based on experimental data and are used to determine reaction rate constants and activation energies. mdpi.commdpi.com For example, kinetic studies on the dehydrogenation of isobutane (B21531) on chromia/alumina catalysts have been used to develop detailed reaction models. mdpi.com Such models are crucial for reactor design and for predicting the performance of the LOHC system under different operating conditions. researchgate.net The ultimate goal is to develop a comprehensive model that can guide the entire process from catalyst development to reactor engineering. nrel.govnih.gov

Exploration of this compound in Gas Transport Systems

The ability of certain liquids to dissolve and transport gases is a critical property in various industrial and biomedical applications. Perfluorocarbons, for example, are known for their high gas solubility and are used as oxygen carriers. nih.gov The exploration of this compound in gas transport systems is an emerging area of research, with a focus on its potential to dissolve and transport gases like oxygen.

Research into Oxygen Solubility and Transport Principles in this compound

The solubility of gases in liquids is governed by factors such as the nature of the gas and the solvent, temperature, and pressure. osti.gov In the context of gas transport, both the solubility and the diffusivity of the gas in the liquid are important parameters. rsc.org While specific data on oxygen solubility in this compound is not available in the provided search results, studies on similar systems provide valuable insights. For instance, the solubility of oxygen in various ionic liquids has been investigated, showing that the structure of the liquid's cation can significantly influence both oxygen solubility and diffusivity. rsc.org

The transport of dissolved gases is primarily driven by diffusion, which is influenced by the viscosity of the liquid and the size of the gas molecules. rsc.org Molecular dynamics simulations are increasingly being used to understand the interactions between gas molecules and the solvent at a molecular level, providing a theoretical basis for designing liquids with enhanced gas transport properties. osti.govescholarship.org

Fundamental Studies of Gas Interaction with this compound-Based Systems

Understanding the fundamental interactions between gases and the liquid medium is crucial for developing effective gas transport systems. These interactions can be studied using various experimental and computational techniques. Spectroscopic methods can provide information about the local environment of the dissolved gas molecules, while computational models can simulate the behavior of the gas-liquid system at the molecular level. scholaris.ca

The goal of these fundamental studies is to elucidate the mechanisms that govern gas dissolution and transport. For example, research on Li-air batteries has highlighted the critical role of oxygen transport through the electrolyte, with the choice of salt and solvent having a significant impact on oxygen solubility and diffusivity. osti.govrsc.org Similar fundamental studies on this compound-based systems would be necessary to assess their potential for gas transport applications. These studies would involve measuring key physical properties like viscosity and density, and correlating them with gas solubility and transport characteristics. scholaris.ca

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.